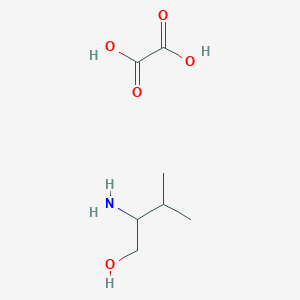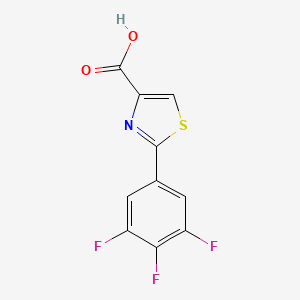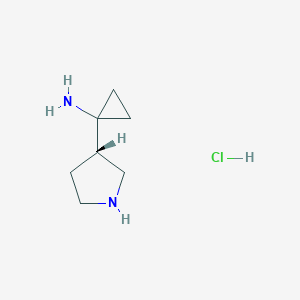
(S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride is a chiral amine compound that features a cyclopropane ring attached to a pyrrolidine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Pyrrolidine Moiety: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the cyclopropane ring.
Resolution of Enantiomers: Since the compound is chiral, enantiomeric resolution might be necessary to obtain the (S)-enantiomer. This can be done using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions could be used to modify the cyclopropane ring or the pyrrolidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imines or oxides, while substitution could introduce various alkyl, acyl, or sulfonyl groups.
科学研究应用
Chemistry
In chemistry, (S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of (S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride would depend on its specific biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and pyrrolidine moiety could play crucial roles in these interactions.
相似化合物的比较
Similar Compounds
®-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride: The enantiomer of the compound .
Cyclopropylamine derivatives: Compounds with similar cyclopropane structures.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine moiety.
Uniqueness
(S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride is unique due to its specific chiral configuration and the combination of the cyclopropane ring with the pyrrolidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C7H15ClN2 |
|---|---|
分子量 |
162.66 g/mol |
IUPAC 名称 |
1-[(3S)-pyrrolidin-3-yl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c8-7(2-3-7)6-1-4-9-5-6;/h6,9H,1-5,8H2;1H/t6-;/m0./s1 |
InChI 键 |
VCYCVIBLLBXFKJ-RGMNGODLSA-N |
手性 SMILES |
C1CNC[C@H]1C2(CC2)N.Cl |
规范 SMILES |
C1CNCC1C2(CC2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)
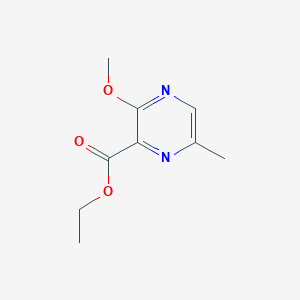

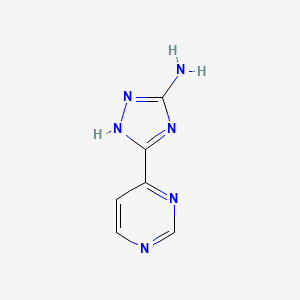
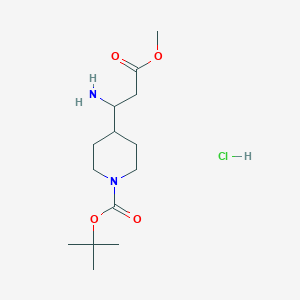
![2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13665793.png)
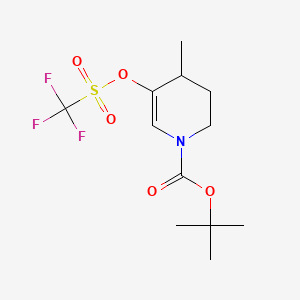
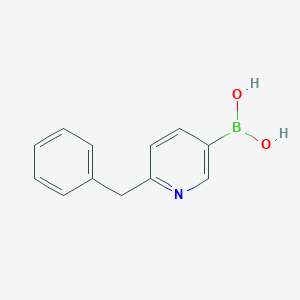
![2,7-Dibromothiazolo[4,5-c]pyridine](/img/structure/B13665823.png)
![3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13665824.png)
